molecular formula C12H16N2O2 B3287244 1-(2-Methyl-6-nitrophenyl)piperidine CAS No. 84186-28-7

1-(2-Methyl-6-nitrophenyl)piperidine

Cat. No.: B3287244
CAS No.: 84186-28-7
M. Wt: 220.27 g/mol
InChI Key: CRQDSPVPDUZGNZ-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-nitrophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. The compound this compound is characterized by the presence of a piperidine ring substituted with a 2-methyl-6-nitrophenyl group.

Preparation Methods

The synthesis of 1-(2-Methyl-6-nitrophenyl)piperidine typically involves the reaction of 2-methyl-6-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial production methods for piperidine derivatives often involve multi-step processes that include the preparation of intermediate compounds, followed by their conversion to the final product. These methods may utilize various reagents and catalysts to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

1-(2-Methyl-6-nitrophenyl)piperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction of the nitro group in this compound can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction results in the formation of the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group is substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and carbonyl compounds, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-Methyl-6-nitrophenyl)piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions between piperidine-based molecules and biological targets.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, leading to changes in neuronal signaling and function.

The molecular targets and pathways involved in the action of this compound depend on its specific structure and functional groups. The presence of the nitro and methyl groups may influence the compound’s binding affinity and selectivity for different targets.

Comparison with Similar Compounds

1-(2-Methyl-6-nitrophenyl)piperidine can be compared with other similar compounds, such as:

    Piperidine: The parent compound, piperidine, is a simple six-membered heterocyclic amine. It serves as a basic building block for many piperidine derivatives.

    2-Methylpiperidine: This compound is similar to this compound but lacks the nitro group. It is used in the synthesis of various organic molecules.

    6-Nitropiperidine: This compound contains a nitro group on the piperidine ring but lacks the methyl group. It is used in the preparation of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro and methyl groups on the phenyl ring, along with the piperidine moiety, makes it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methyl-6-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10-6-5-7-11(14(15)16)12(10)13-8-3-2-4-9-13/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQDSPVPDUZGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a procedure similar to Example 8, step (a), 2-chloro-3-methylnitrobenzene (264 mg, 1.53 mmol) was heated to 110° C. overnight in 3 mL of piperidine to afford 128 mg (35%) of the title compound and an undetermined amount of starting material. 1H-NMR (CDCl3; 400 MHz): δ 7.41-7.34 (m, 2H), 7.02 (t, 1H, J=7.7 Hz), 2.96-2.93 (m, 4H), 2.36 (s, 3H), 1.65 (br s, 6H).
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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